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Introduction to Ambazone and Co-crystal Engineering

Ambazone is an oral antiseptic and membrane-active antitumor agent first patented in 1957 by Bayer under
the trade name Iversal, and it remains in clinical use primarily in Russia, countries of the former Soviet
Union, Poland, and Romania. [1] Despite its therapeutic potential, ambazone faces significant
pharmaceutical challenges related to its poor aqueous solubility (0.2 mg/100 mL in water), which
ultimately limits its bioavailability and clinical efficacy. [1] [2] Co-crystal engineering has emerged as a
powerful strategy to overcome these limitations without modifying the chemical structure or
pharmacological activity of the active pharmaceutical ingredient (API). Pharmaceutical co-crystals are
defined as crystalline materials consisting of an API and one or more co-formers in the same crystal lattice,
connected by non-ionic interactions, primarily hydrogen bonds. The fundamental advantage of this approach
lies in its ability to modulate critical physicochemical properties of ambazone, including solubility,

dissolution rate, stability, and bioavailability, while maintaining its inherent therapeutic activity.

The rationale for co-crystal development of ambazone is strongly supported by its molecular structure,
which contains multiple hydrogen bond donors and acceptors that facilitate interactions with complementary
co-formers. From a clinical perspective, improving the solubility profile of ambazone could enhance its

therapeutic application not only as an oral antiseptic but also potentially as an antitumor agent, as research
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has demonstrated its activity against forms of leukemia in laboratory models. [1] The following table

summarizes key physicochemical properties of ambazone that necessitate co-crystal development:

Table 1: Physicochemical Properties of Ambazone

Property Value/Description Significance for Formulation

Molecular Formula C~8~H~11~N~7~S[1] Determines molecular weight and potential
interaction sites

Aqueous Solubility 0.2 mg/100 mL water [1] Poor solubility limits bioavailability

Melting Point 192-194°C (decomposition)  Indicates thermal stability during processing
[1]

pKa Not fully characterized Important for salt formation predictions

Hydrogen Bond 5 Multiple sites for co-crystal formation

Donors

Hydrogen Bond 8 Extensive capacity for hydrogen bonding

Acceptors

Reported Ambazone Co-crystal Systems

Characterized Solid Forms

Research efforts have yielded several successfully developed ambazone solid forms with improved
physicochemical properties. These include not only co-crystals but also salts and solvates, all of which
demonstrate the potential for optimizing the drug's performance characteristics. The ambazone
monohydrate form has been extensively characterized and displays a complex three-dimensional network
structure stabilized by water molecules, while the anhydrous form creates a two-dimensional network
through hydrogen bonding. [3] The transformation between these forms is reversible and influenced by
environmental conditions such as temperature and relative humidity, which is an important consideration for

pharmaceutical development.
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One of the most significant advancements came with the development of an ambazone acetate salt solvate,
which demonstrated substantially improved solubility and dissolution rate compared to the parent forms. [3]
This salt solvate showed remarkable enhancements in both water and physiological media, making it
particularly promising for clinical applications where rapid dissolution is critical. Although this form requires
controlled storage conditions due to its tendency to revert to the monohydrate under elevated temperature
and humidity, the solubility improvements may justify these handling requirements in many therapeutic
contexts. Another successfully developed system is the ambazone salt with p-aminobenzoic acid (PABA),
which exhibits approximately twice the solubility of pure ambazone in deionized water. [4] This system also
demonstrated significantly enhanced antibacterial effects against Gram-negative bacteria compared to its

individual components, suggesting a potential synergistic effect.

Table 2: Reported Ambazone Multi-Component Systems

. Development
Co-crystal/Salt System Key Properties

Status
Acetate Salt Solvate Substantial solubility and dissolution rate Research stage
improvement in water and physiological media [3]
p-Aminobenzoic Acid ~2x solubility in deionized water; enhanced Research stage
(PABA) Salt antibacterial effects [4]
Monohydrate Form Three-dimensional network with water molecules [3] Known form
Anhydrous Form Two-dimensional hydrogen bond network [3] Known form

Co-former Selection Strategy

The selection of appropriate co-formers represents a critical step in ambazone co-crystal development.
Generally, co-formers are selected from compounds classified as Generally Recognized as Safe (GRAS) or
those with established pharmacological activity that might provide synergistic effects. [5] The ApKa rule
serves as a valuable predictive tool for anticipating whether a given acid-base combination will form a salt or
co-crystal. When the ApKa (difference in acid dissociation constants) between the basic site of ambazone

and the acidic co-former is greater than 3, the formation of a salt is highly probable, as evidenced by the
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ambazone-PABA system which has a ApKa of 5.84. [4] For carboxylic acid co-formers, those with pKa
values similar to ambazone's basic sites (when fully characterized) tend to favor co-crystal formation

through hydrogen bonding rather than complete proton transfer.

The molecular complementarity between ambazone and potential co-formers can be assessed through
computational methods that evaluate hydrogen bonding potential and molecular shape compatibility. [5]
Experimental screening remains essential, as computational predictions don't always align with empirical
results. For instance, despite computational indications of feasibility, the sulfanilamide-flavone system did
not yield co-crystals in experimental screening, highlighting the importance of laboratory verification. [5]
Successful co-formers for ambazone have included carboxylic acids, amino acids, and other compounds

with hydrogen bonding capability, such as glutamate and niflumic acid. [4]

Comprehensive Co-crystal Development Workflow

The development of ambazone co-crystals follows a systematic workflow that integrates computational
prediction with experimental screening and characterization. This comprehensive approach ensures efficient
identification of viable co-crystal forms with optimized physicochemical properties. The workflow
encompasses initial planning, screening, characterization, and evaluation stages, each with specific

objectives and methodologies. The following diagram visualizes this integrated development protocol:
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Detailed Experimental Protocols

Protocol 1: Mechanochemical Grinding Methods

Principle: Mechanochemical synthesis utilizes mechanical energy to initiate chemical reactions and
structural transformations in solid-state components. This solvent-free approach offers significant
environmental advantages while enabling the formation of new solid phases through molecular interactions
facilitated by mechanical force. [6] The method is particularly valuable for initial screening as it requires

minimal material and can rapidly indicate co-crystal formation.

Materials and Equipment:

e« Ambazone (pharmaceutical grade)
e Selected co-formers (e.g., carboxylic acids, GRAS compounds)
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Retsch MM400 CryoMill or similar planetary ball mill

Stainless steel grinding jars (5-10 mL capacity)

Grinding balls (stainless steel, 3-5 mm diameter)

Liguid additives (ethanol, methanol, acetonitrile, water) for LAG

Step-by-Step Procedure:

e Sample Preparation: Weigh ambazone and co-former in appropriate stoichiometric ratios (typically

1:1, 1:2, and 2:1 molar ratios). Total sample mass should be 150-200 mg for small-scale screening.

e Grinding Jar Setup: Transfer the powder mixture to the grinding jar. For liquid-assisted grinding
(LAG), add 2-5 drops of solvent per 100 mg of solid material (~10-25 pL/mg). [5] The small amount

of solvent facilitates molecular diffusion without proceeding through complete dissolution.

e Mechanochemical Processing: Secure the grinding jar in the mill and process at a frequency of 15-25
Hz for 30-90 minutes. [6] [5] The optimal time depends on the specific system and should be

determined experimentally.

e Process Monitoring: Collect small aliquots at regular intervals (5, 15, 30, 60 minutes) to monitor

reaction progress via PXRD.

¢ Product Recovery: After milling, carefully open the jar and collect the resulting solid. For

hygroscopic materials, perform this step in a controlled humidity environment.

e Initial Characterization: Analyze the product by PXRD to confirm co-crystal formation by

comparing the diffraction pattern to those of the starting materials.

Critical Parameters:

e Molar ratios: Systematic variation of APl:co-former ratio

¢ Grinding time: Typically 30-90 minutes

¢ Grinding frequency: 15-25 Hz

¢ Ball-to-powder ratio: 10:1 to 20:1

e LAG solvent polarity: Affects molecular mobility and interaction

Protocol 2: Slurry Conversion Method
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Principle: The slurry method leverages a small amount of solvent to create a suspension where the solid and
liquid phases coexist, facilitating the transformation to the co-crystal form through solution-mediated
processes. This technique often yields the thermodynamically mest stable form and is particularly useful

for scaling up promising candidates identified from initial grinding experiments.

Materials and Equipment:

Ambazone and selected co-former

Organic solvents (diisopropylether, n-heptane, t-butanol, isobutyl acetate)
Temperature-controlled stirring platform

Vacuum filtration apparatus

Analytical balance

Step-by-Step Procedure:

Mixture Preparation: Combine ambazone and co-former in the desired stoichiometric ratio with a

total mass of 150-500 mg. [5]

e Solvent Addition: Add 300-400 pL of saturated solution or pure solvent per 150 mg of solid material

to create a slurry consistency. [5]

e Equilibration: Stir the slurry at controlled temperatures, typically cycling between 10°C and 30°C to

enhance the transformation process. Continue stirring for 24-72 hours.

e Progress Monitoring: Withdraw small aliquots at 24-hour intervals and analyze by PXRD to monitor

conversion progress.

e Product Isolation: Once conversion is complete (as indicated by consistent PXRD patterns), isolate

the solid by vacuum filtration.

Drying: Gently air-dry the filtered solid or dry under reduced pressure at room temperature to remove

residual solvent.

Critical Parameters:

Solvent selection: Should have limited dissolving capacity for both components
Temperature cycling: Enhances transformation efficiency

Slurry density: Optimal solid-to-liquid ratio

Agitation rate: Sufficient to maintain suspension without excessive shear
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Comprehensive Characterization Techniques

Confirmation of successful co-crystal formation requires a multidisciplinary analytical approach. The

following table outlines the key characterization techniques and their specific applications in ambazone co-

crystal development:

Table 3: Characterization Methods for Ambazone Co-crystals

Technique

Application

Key Interpretation Parameters

Powder X-ray Diffraction
(PXRD)

Differential Scanning
Calorimetry (DSC)

Thermogravimetric Analysis
(TGA)

FT-IR Spectroscopy

Solid-State NMR (ssNMR)

Single Crystal X-ray

Diffraction

Dissolution Testing

Primary identification of new
crystalline phases [3] [5]

Thermal behavior analysis [4]

[5]

Solvate/ hydrate identification

[3]

Hydrogen bonding interactions

[4]

Molecular environment and
proton transfer [6]

Definitive structural elucidation

[3]

Performance evaluation [3] [4]

Unique diffraction pattern distinct
from starting materials

Melting point shift; new thermal
events

Weight loss steps indicating
solvent release

Shift in N-H and C=0 stretching
frequencies

Chemical shift changes indicating
new bonds

Three-dimensional crystal
structure determination

Solubility and dissolution rate
measurements

Understanding the Salt-Cocrystal Continuum

The differentiation between salts and co-crystals represents a fundamental consideration in pharmaceutical

solid form development. The distinction hinges on the nature of the interaction between ambazone and the

co-former: salt formation occurs when a proton is completely transferred from an acidic co-former to a basic
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site on ambazone, while co-crystals maintain neutral components connected by non-ionic interactions,
primarily hydrogen bonds. [6] The ApKa rule provides valuable guidance for predicting this behavior, where
ApKa = pKa (protonated base) - pKa (acid). When this value exceeds 3-4 units, proton transfer and salt
formation are highly favored, while values below 1 typically indicate co-crystal formation. The region

between these thresholds represents a continuum where both forms may exist.

For ambazone, which contains multiple basic sites, the formation of salts has been particularly successful in
improving solubility, as demonstrated by the ambazone acetate and ambazone-PABA systems. [3] [4] The
complete proton transfer in these systems creates ionic interactions that often result in higher lattice energy
but can nonetheless improve solubility through enhanced hydration. The following diagram illustrates the

decision process for classifying ambazone multi-component crystalline forms:
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Experimental Determination: While ApKa values provide predictive guidance, experimental verification is
essential. X-ray photoelectron spectroscopy (XPS) can directly detect proton transfer by measuring nitrogen
binding energies. [6] Solid-state NMR is also valuable for characterizing the ionization state through
chemical shift analysis. For the ambazone-PABA system, the large ApKa value of 5.84 correctly predicted

salt formation, which was subsequently confirmed by FT-IR and PXRD analysis. [4]
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Formulation Considerations and Stability Assessment

Stability and Processability

The development of ambazone co-crystals must address critical pharmaceutical requirements including
stability, processability, and biocompatibility. Stability studies should evaluate the solid form under various
stress conditions (temperature, humidity, light) to identify potential phase transformations. For instance, the
ambazone acetate salt solvate demonstrated good thermal and solution stability but transformed to the
monohydrate upon storage at elevated temperature and high relative humidity. [3] Such transformations must

be characterized and controlled to ensure consistent product performance.

Processing considerations include flow properties, compaction behavior, and compatibility with standard
pharmaceutical excipients. The particle size and morphology of co-crystals can significantly influence these
properties and may require optimization through controlled crystallization or post-processing steps like
milling or sieving. For ambazone co-crystals with demonstrated antitumor properties, the development of
appropriate dosage forms must consider the intended route of administration and desired release profile. The

following table summarizes key formulation development considerations:

Table 4: Formulation Development Considerations for Ambazone Co-crystals

Attribute

Evaluation Methods

Typical Challenges

Chemical Stability

Physical Stability

Flow Properties

Compressibility

Compatibility

HPLC, FTIR under stress conditions

PXRD, DSC at various
RH/temperature

Angle of repose, Carr's index

Tablet compression studies

Binary mixtures with excipients

Degradation in acidic environments

Hydration/dehydration transitions

Poor flow due to irregular crystal habit

Lamination or capping during
compaction

Interactions with common tablet
excipients
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Attribute Evaluation Methods Typical Challenges
Dissolution USP dissolution apparatus Spring and parachute effect optimization
Profile

Biopharmaceutical Performance

The ultimate goal of ambazone co-crystal development is to enhance biopharmaceutical performance
while maintaining safety. Dissolution testing should simulate physiological conditions to predict in vivo
performance. For the acetate salt solvate of ambazone, powder dissolution measurements revealed
substantial improvement in both solubility and dissolution rate in water and physiological media compared to
ambazone forms. [3] Similarly, the ambazone-PABA salt showed approximately twice the solubility in

deionized water compared to pure ambazone. [4]

Toxicological considerations must include evaluation of the co-former safety profile. GRAS-classified co-
formers are generally preferred, but pharmacologically active co-formers like PABA may offer synergistic
benefits. [4] For ambazone, which already demonstrates a favorable toxicity profile with no cardiovascular,
CNS, metabolic, or gastrointestinal side-effects at intravenous doses up to 10~> mol/kg and oral doses up to
1073 mol/kg, co-crystal formation should not introduce new toxicity concerns. [1] However, comprehensive

toxicological evaluation of any new solid form is necessary to rule out unexpected adverse effects.

Conclusion and Development Recommendations

The development of ambazone co-crystals represents a promising strategy to overcome the solubility
limitations of this established pharmaceutical compound. Based on the current state of research, the

following key recommendations are proposed for successful ambazone co-crystal development:

e Prioritize salt formation when possible, as the ambazone acetate and PABA salt systems have
demonstrated significant solubility improvements (approximately 2-fold enhancement for PABA salt).
[3] [4] The ApKa rule should guide co-former selection, with preference for acids having ApKa > 3

relative to ambazone's basic sites.
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e Employ integrated screening approaches that combine computational prediction (hydrogen bond
propensity, molecular complementarity, CSP) with experimental methods (mechanochemical grinding,
slurry conversion). [5] This combination maximizes the probability of identifying viable forms while

COHSEI’ViDg resources.

e Implement comprehensive characterization early in development, with particular emphasis on
distinguishing between salts and co-crystals using techniques such as XPS and ssNMR. [6] Complete
structural elucidation by SC-XRD when possible provides invaluable information for understanding

structure-property relationships.

¢ Address stability concerns through appropriate packaging and storage conditions, particularly for
solvated forms like the acetate salt solvate that may transform under high humidity conditions. [3]

Accelerated stability studies should guide formulation strategy.

¢ Consider therapeutic synergies when selecting co-formers, as demonstrated by the ambazone-PABA
system which showed enhanced antibacterial effects against Gram-negative bacteria compared to the

individual components. [4]

The successful implementation of these strategies positions ambazene co-crystals as promising candidates
for further pharmaceutical development, potentially expanding the clinical utility of this established drug

through enhanced biopharmaceutical properties.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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